1-(1H-Indol-4-yl)éthanone

Vue d'ensemble

Description

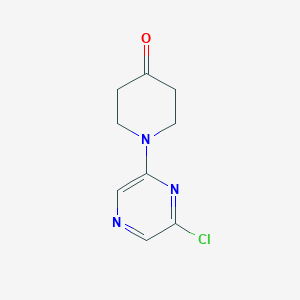

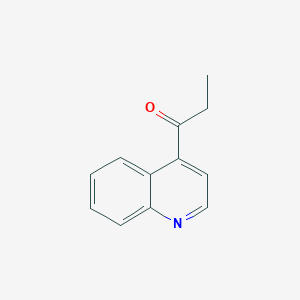

“1-(1H-Indol-4-yl)ethanone” is a chemical compound with the molecular formula C10H9NO . It is also known by other names such as “4-ACETYLINDOLE” and "1-(1H-Indol-4-yl)ethan-1-one" .

Molecular Structure Analysis

The molecular structure of “1-(1H-Indol-4-yl)ethanone” consists of an indole ring attached to an ethanone group . The molecular weight of the compound is 159.18 g/mol . The InChIKey, which is a unique identifier for the compound, is RUBNGGWBJUGNNA-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

“1-(1H-Indol-4-yl)ethanone” is a solid compound . It has a molecular weight of 159.18 g/mol . The compound has a topological polar surface area of 32.9 Ų and a complexity of 190 .

Applications De Recherche Scientifique

Activité antivirale

Les dérivés de l'indole, y compris la “1-(1H-Indol-4-yl)éthanone”, ont été étudiés pour leurs propriétés antivirales. Les composés avec le noyau indole ont montré une activité inhibitrice contre le virus de la grippe A et d'autres virus. Par exemple, certains dérivés de l'indole ont démontré une sélectivité significative et des valeurs de concentration inhibitrice contre le virus Coxsackie B4, indiquant leur potentiel en tant qu'agents antiviraux .

Activité anti-VIH

La lutte contre le VIH a conduit les chercheurs à explorer les dérivés de l'indole comme inhibiteurs potentiels. Des substitutions spécifiques sur l'échafaudage de l'indole, telles que celles trouvées dans la “this compound”, ont été évaluées pour leur activité anti-VIH-1. Ces composés ont montré une efficacité, suggérant leur utilisation dans le développement de nouveaux agents thérapeutiques pour le traitement du VIH .

Propriétés anticancéreuses

Les dérivés de l'indole sont connus pour leurs activités anticancéreuses. Le cadre structurel de l'indole, y compris la “this compound”, permet une liaison à haute affinité à de multiples récepteurs, ce qui peut être bénéfique en thérapie anticancéreuse. La capacité de synthétiser divers échafaudages d'indole pour le criblage de différentes activités pharmacologiques ouvre des possibilités de recherche sur le traitement du cancer .

Effets antioxydants

Les propriétés antioxydantes des dérivés de l'indole sont un autre domaine d'intérêt. Ces composés peuvent piéger les radicaux libres et protéger les cellules du stress oxydatif. “this compound” et ses analogues peuvent contribuer au développement de nouveaux antioxydants qui pourraient prévenir ou traiter les maladies causées par les dommages oxydatifs .

Activité antimicrobienne

Les dérivés de l'indole ont été rapportés comme possédant une activité antimicrobienne. Cela inclut le potentiel de combattre une variété de micro-organismes pathogènes. L'incorporation du noyau indole dans les pharmacophores a fait de la “this compound” un composé important pour la synthèse de nouveaux agents antimicrobiens .

Inhibition enzymatique

“this compound” a été étudié pour ses activités inhibitrices contre des enzymes comme l'acétylcholinestérase (AChE) et la glutathion S-transférase (GST). Ces enzymes sont des cibles pour des applications thérapeutiques dans des conditions telles que la maladie d'Alzheimer et la maladie de Parkinson. Les analogues de l'indole ont montré des activités inhibitrices modérées à bonnes, ce qui pourrait conduire au développement de nouveaux médicaments pour ces maladies neurodégénératives .

Effets neuroprotecteurs

Les effets neuroprotecteurs des dérivés de l'indole sont explorés en raison de leur potentiel dans le traitement des conditions médicales liées au cerveau. “this compound” pourrait jouer un rôle dans la pharmacothérapie de l'autisme, de la dépendance au tabac et de la dépression, étant donné son impact sur les fonctions du système nerveux central .

Régulation de la croissance des plantes

L'acide indole-3-acétique, un dérivé de l'indole, est une hormone végétale qui régule la croissance. En étudiant des composés comme la “this compound”, les chercheurs peuvent mieux comprendre le rôle des dérivés de l'indole dans le développement des plantes et potentiellement développer de nouveaux produits chimiques agricoles qui améliorent la croissance et la productivité des plantes .

Orientations Futures

Indole derivatives, including “1-(1H-Indol-4-yl)ethanone”, have shown promise in various fields of research due to their wide range of biological activities . Future research could focus on exploring the potential applications of these compounds in medicine, particularly in the treatment of diseases such as cancer, inflammation, and viral infections .

Mécanisme D'action

Target of Action

It is known that indole derivatives, which include 1-(1h-indol-4-yl)ethanone, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways

Result of Action

Indole derivatives are known to possess various biological activities , suggesting that 1-(1H-Indol-4-yl)ethanone may have similar effects

Analyse Biochimique

Biochemical Properties

1-(1H-Indol-4-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 1-(1H-Indol-4-yl)ethanone, have been shown to bind with high affinity to multiple receptors, which is crucial for their biological activities . These interactions often involve hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the binding sites of proteins and enzymes . The compound’s ability to interact with these biomolecules underpins its diverse biological activities.

Cellular Effects

1-(1H-Indol-4-yl)ethanone influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, 1-(1H-Indol-4-yl)ethanone can influence gene expression by acting as a ligand for nuclear receptors, thereby regulating the transcription of target genes . These effects on cellular processes highlight the compound’s potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of 1-(1H-Indol-4-yl)ethanone involves its interactions with various biomolecules. The compound can bind to enzymes and receptors, leading to inhibition or activation of their activities. For instance, indole derivatives have been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation . This inhibition is achieved through the binding of 1-(1H-Indol-4-yl)ethanone to the active site of COX-2, preventing the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins . Additionally, the compound can modulate gene expression by binding to nuclear receptors, influencing the transcription of genes involved in various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(1H-Indol-4-yl)ethanone can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of inactive or less active metabolites . Additionally, long-term exposure to 1-(1H-Indol-4-yl)ethanone in in vitro or in vivo studies has been associated with changes in cellular function, such as alterations in cell proliferation and apoptosis . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental settings.

Dosage Effects in Animal Models

The effects of 1-(1H-Indol-4-yl)ethanone vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the compound’s efficacy or toxicity changes significantly at certain dosage levels . These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential adverse effects.

Metabolic Pathways

1-(1H-Indol-4-yl)ethanone is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of hydroxylated or demethylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate excretion . The compound’s involvement in these metabolic pathways can influence its bioavailability and pharmacokinetics, affecting its overall efficacy and safety.

Transport and Distribution

The transport and distribution of 1-(1H-Indol-4-yl)ethanone within cells and tissues are mediated by various transporters and binding proteins. For example, the compound can be transported across cell membranes by solute carrier transporters, such as organic anion-transporting polypeptides (OATPs) . Additionally, binding proteins, such as albumin, can facilitate the distribution of 1-(1H-Indol-4-yl)ethanone in the bloodstream and its accumulation in target tissues . These transport and distribution mechanisms are crucial for the compound’s therapeutic effects and bioavailability.

Subcellular Localization

The subcellular localization of 1-(1H-Indol-4-yl)ethanone can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives have been shown to localize in the nucleus, where they can interact with nuclear receptors and influence gene expression . Additionally, the compound may accumulate in the mitochondria, affecting cellular metabolism and energy production . Understanding the subcellular localization of 1-(1H-Indol-4-yl)ethanone is essential for elucidating its mechanism of action and therapeutic potential.

Propriétés

IUPAC Name |

1-(1H-indol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7(12)8-3-2-4-10-9(8)5-6-11-10/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUBNGGWBJUGNNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C=CNC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50514829 | |

| Record name | 1-(1H-Indol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50614-86-3 | |

| Record name | 1-(1H-Indol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate](/img/structure/B1316429.png)

![2-Methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1316446.png)

![1,2-Dihydro-1'-methylspiro[3H-indole-3,4'-piperidine]](/img/structure/B1316460.png)